molecular formula C14H25NO3 B1394006 Tert-butyl cyclohexyl(3-oxopropyl)carbamate CAS No. 917021-59-1

Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Cat. No.: B1394006
CAS No.: 917021-59-1
M. Wt: 255.35 g/mol
InChI Key: SGRWPLVMCBYFOH-UHFFFAOYSA-N
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Description

Tert-butyl cyclohexyl(3-oxopropyl)carbamate is a carbamate derivative that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 269.36 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cyclohexyl(3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with cyclohexyl(3-oxopropyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature regulation, and continuous monitoring to maintain product quality. The final product is purified through crystallization or distillation to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyclohexyl(3-oxopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl cyclohexyl(3-oxopropyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules

Mechanism of Action

The mechanism of action of tert-butyl cyclohexyl(3-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-hydroxypropyl)carbamate
  • Tert-butyl (3-bromo-4-oxocyclohexyl)carbamate
  • Tert-butyl carbazate

Uniqueness

Tert-butyl cyclohexyl(3-oxopropyl)carbamate is unique due to its specific structural features, such as the presence of a cyclohexyl group and an oxopropyl moiety.

Properties

IUPAC Name

tert-butyl N-cyclohexyl-N-(3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15(10-7-11-16)12-8-5-4-6-9-12/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRWPLVMCBYFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693116
Record name tert-Butyl cyclohexyl(3-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917021-59-1
Record name tert-Butyl cyclohexyl(3-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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